(Z)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal
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Description
The compound "(Z)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal" is a molecule that exhibits Z/E isomerism, which is a form of stereoisomerism characterized by the arrangement of substituents around a double bond. The Z isomer has substituents on the same side of the double bond, while the E isomer has them on opposite sides. This type of isomerism can significantly affect the physical, chemical, and biological properties of a compound.
Synthesis Analysis
The synthesis of related compounds has been achieved through Knoevenagel condensation reactions. For instance, the Z and E isomers of 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile were obtained by reacting 4-(dimethylamino)benzaldehyde with 2-(2,4,6-tribromophenyl)acetonitrile . Similarly, enantiospecific synthesis methods have been developed for related compounds, such as 4-(4'-methoxyphenyl)-hexan-3-one, which is a precursor for optically active isomers of similar structures .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of isomeric compounds. For example, the Z isomer of a related compound was found to crystallize in the monoclinic space group, while the E isomer crystallized in the triclinic space group . The bond lengths and angles in these isomers were very similar, but the crystal packing density differed, suggesting different stabilities for the two isomers .
Chemical Reactions Analysis
The reactivity of such compounds can be influenced by their isomeric form. The presence of substituents like the dimethylamino group and the methoxyphenyl group can affect the electron distribution across the molecule, thereby influencing its participation in chemical reactions. The Knoevenagel condensation mentioned earlier is a key reaction for synthesizing these types of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties, including optical characteristics, can vary between isomers. For instance, two different emissions were observed for the Z isomer of 2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile due to variations in crystal habit and size, which indicates that the solid-state structure can influence the optical properties . The molecular conformation in the solid state can also be determined by intramolecular interactions, such as hydrogen bonding, which was observed in a related compound .
Scientific Research Applications
Nonlinear Optical Properties
The compound has been studied for its third-order nonlinear optical properties, revealing a switch from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential in optical device applications like optical limiters (Rahulan et al., 2014).
Anticancer Applications
Research involving Ru(II) complexes with substituted chalcones, including a variant of this compound, showed significant anti-breast cancer activity, offering new leads for anticancer drug development (Singh et al., 2016).
Synthesis of Enantiomerically Pure Compounds
An approach for synthesizing enantiomerically pure variants of similar compounds demonstrates the compound's relevance in producing specific chiral substances, valuable in various pharmaceutical and chemical applications (Malézieux et al., 1998).
Antifungal Agents
Novel chalcones related to (Z)-3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal were synthesized and evaluated for antifungal activity, indicating their potential as antifungal agents (Illicachi et al., 2017).
Cationic to Zwitterionic Polymer Transition
The compound’s derivative has been used in synthesizing a polymer that switches from cationic to zwitterionic form upon irradiation, showing potential in DNA and bacterial cell interaction applications (Sobolčiak et al., 2013).
Crystal Structure and NLO Properties
The crystal structure and nonlinear optical properties of a related compound were studied, highlighting its potential as a material for optical limiting applications (Shetty et al., 2018).
properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-(4-methoxyphenyl)prop-2-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-11(9-14)10-4-6-12(15-3)7-5-10/h4-9H,1-3H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKNYBNGZIOLDO-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501271 |
Source
|
Record name | (2Z)-3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-(4-methoxyphenyl)acrolein | |
CAS RN |
53868-28-3 |
Source
|
Record name | (2Z)-3-(Dimethylamino)-2-(4-methoxyphenyl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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